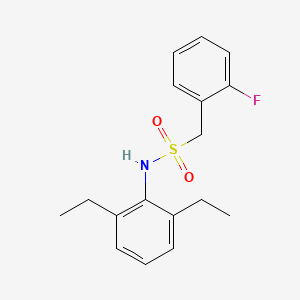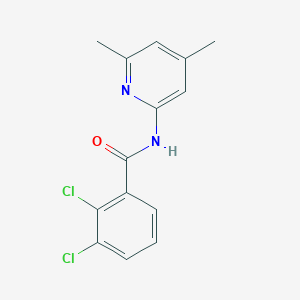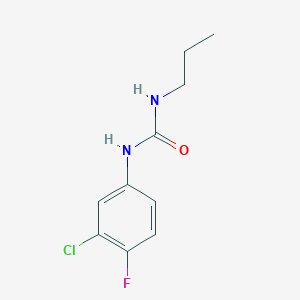
C17H18F3N7OS
Übersicht
Beschreibung
The compound with the molecular formula C17H18F3N7OS is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, nitrogen, sulfur, and oxygen atoms, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C17H18F3N7OS typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.
Cyclization Reactions: These reactions help in forming the ring structures that are part of the compound’s backbone.
Fluorination: Introduction of fluorine atoms is a critical step, often achieved using reagents like or .
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
C17H18F3N7OS: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like or .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
C17H18F3N7OS: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which C17H18F3N7OS exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
C17H18F3N7OS: can be compared with other similar compounds to highlight its uniqueness:
Fluoxetine (C17H18F3NO): Both compounds contain fluorine atoms, but differ in their nitrogen and sulfur content.
Sertraline (C17H17Cl2N): Similar in carbon number but differs in halogen and nitrogen content.
Nifedipine (C17H18N2O6): Shares a similar carbon backbone but has different functional groups.
These comparisons underscore the unique structural features of This compound , which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7OS/c1-9-10(2)29-16(21-9)22-14(28)11-5-7-26(8-6-11)13-4-3-12-23-24-15(17(18,19)20)27(12)25-13/h3-4,11H,5-8H2,1-2H3,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMGSOMFXGYJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4780093.png)

![2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4780103.png)
![N-(2-methoxyethyl)-4-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4780105.png)

![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4780116.png)
![ethyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4780122.png)

![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)

![4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B4780161.png)
![4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4780168.png)

